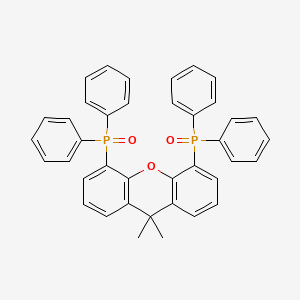

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene

Description

Backbone Rigidity and Conformational Flexibility in Xanthene-Based Ligands

The xanthene backbone of Xantphos is a fused tricyclic aromatic system comprising two benzene rings bridged by an oxygen atom and a central tetrahedral carbon (Figure 1). This structure imposes significant rigidity, which stabilizes metal complexes by reducing conformational自由度. The 9,9-dimethyl substituents further enhance steric stability, preventing torsional distortions that could compromise catalytic activity.

| Property | Value | Source |

|---|---|---|

| Bite angle (P–M–P) | 108° | |

| Melting point | 227–231°C | |

| Molecular weight | 578.63 g/mol |

The rigidity of the xanthene skeleton ensures a consistent bite angle, critical for applications such as hydroformylation and cross-coupling reactions. For example, in palladium-catalyzed Buchwald-Hartwig aminations, the fixed P–Pd–P angle of 108° optimizes oxidative addition and reductive elimination steps. However, recent studies on methylene-spacer-modified Xantphos analogs (e.g., X(CP)₂) reveal that introducing flexibility via –CH₂– groups between the backbone and phosphine units can alter conformational dynamics. These modified ligands adopt planar xanthene skeletons in gold(I) complexes, enabling π–π interactions between aromatic systems and Au–Au metallophilic bonds.

Comparative Analysis with Classical Xantphos Derivatives

Classical Xantphos derivatives lack spacer groups between the xanthene backbone and phosphine units, resulting in direct conjugation between the aromatic system and metal-coordinating phosphorus atoms. This design confers strong electron-donating capabilities, as evidenced by the ligand’s ability to stabilize low-oxidation-state metal centers. In contrast, ligands like 1,2-bis(diphenylphosphino)ethane (dppe) or 1,3-bis(diphenylphosphino)propane (dppp) exhibit narrower bite angles (85°–92°), leading to less efficient catalysis in reactions requiring bulky substrates.

A key distinction lies in the trans-spanning behavior of Xantphos. For instance, platinum(II) chloride complexes with Xantphos form both cis- and trans-isomers due to the ligand’s ability to bridge axial positions. This contrasts with dppe, which exclusively forms cis-complexes. The table below highlights structural differences between Xantphos and its methylene-spacer analog, X(CP)₂:

| Parameter | Xantphos | X(CP)₂ |

|---|---|---|

| Bite angle | 108° | 122° |

| Spacer groups | None | –CH₂– |

| Au–Au distance (Å) | N/A | 3.021 |

| Application | Hydroformylation, cross-coupling | Au(I) luminescent complexes |

The extended bite angle of X(CP)₂ (122°) facilitates unconventional coordination geometries, such as linear Au(I) complexes with auxophilic interactions. These structural adaptations underscore the versatility of xanthene-based ligands in tailoring metal center reactivity.

Role of Methylene Spacers in Electronic and Steric Tuning

Introducing methylene (–CH₂–) spacers between the xanthene backbone and phosphine groups profoundly alters ligand properties. In X(CP)₂, the spacers decouple the phosphine electrons from the aromatic system, reducing electron density at the phosphorus atoms. This electronic modulation weakens metal–ligand π-backbonding, as observed in gold(I) chloride complexes where Au–Cl bond lengths increase from 2.28 Å (Xantphos) to 2.34 Å (X(CP)₂).

Sterically, methylene spacers alleviate congestion around the metal center. For example, in digold(I) thianthrenyl complexes, X(CP)₂ enables a U-shaped conformation stabilized by π–π stacking between thianthrenyl ligands, whereas Xantphos favors compact structures with Au–Au bonds. The table below summarizes these effects:

| Effect | Xantphos | X(CP)₂ |

|---|---|---|

| Electronic donation | Strong | Moderate |

| Steric bulk | High | Reduced |

| Preferred conformation | Cisoidal | Trans-spanning |

These modifications expand catalytic applications. For instance, X(CP)₂-supported palladium complexes exhibit enhanced activity in Suzuki-Miyaura couplings of sterically hindered substrates due to improved accessibility to the metal center.

Properties

IUPAC Name |

4,5-bis(diphenylphosphoryl)-9,9-dimethylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O3P2/c1-39(2)33-25-15-27-35(43(40,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)42-38-34(39)26-16-28-36(38)44(41,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFWUIFQRRZREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O3P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150430 | |

| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808142-24-7 | |

| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808142-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Procedure

Lithiation :

- Substrate : 9,9-Dimethylxanthene

- Base : sec-Butyllithium (2.2–2.5 equivalents)

- Solvent : Tetrahydrofuran (THF) or diethyl ether

- Temperature : −78°C to room temperature

The xanthene backbone undergoes sequential deprotonation at the 4- and 5-positions, facilitated by the electron-donating methyl groups at the 9-position. The reaction is typically conducted under inert atmosphere to prevent oxidation.

Phosphination :

Purification :

Key Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Lithiation Temperature | −78°C to 0°C | Prevents side reactions |

| Equivalents of sec-BuLi | 2.2–2.5 | Ensures complete di-deprotonation |

| Ph₂PCl Addition Rate | 0.5–1 hour | Mitigates exothermic decomposition |

| Recrystallization Solvent | CHCl₃/i-PrOH | Removes unreacted Ph₂PCl |

This method typically achieves yields of 70–85%, with scalability demonstrated up to kilogram scales.

Alternative Synthetic Routes

Nickel-Mediated Phosphine Transfer

A less conventional approach involves nickel complexes to facilitate phosphine ligand exchange, though this is primarily employed for π-complex formation rather than Xantphos synthesis:

- Substrate : (Xantphos)₂Ni(COD)

- Reagent : Benzonitrile (5 equivalents)

- Outcome : Ligand displacement generates Xantphos in 76–94% yield

While mechanistically intriguing, this route is limited by the need for pre-synthesized nickel intermediates and offers no distinct advantage over direct lithiation.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Factor | Cost Driver | Mitigation Strategy |

|---|---|---|

| sec-BuLi Consumption | High molar equivalents | Optimize stoichiometry via in situ titration |

| Ph₂PCl Purity | ≥98% required | Distillation prior to use |

| Solvent Recovery | THF recycling | Fractional distillation |

Characterization and Quality Control

Analytical Techniques

Industrial Specifications

| Parameter | Accepted Range | Test Method |

|---|---|---|

| Purity (GC) | ≥98.0% | GC-FID with internal standard |

| Residual Solvents | <300 ppm (THF) | Headspace GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Applications-Informed Synthesis Design

The demand for high-purity Xantphos in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) has driven process refinements:

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the diphenylphosphoryl groups to diphenylphosphine.

Substitution: The diphenylphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes, and may be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of diphenylphosphine derivatives.

Scientific Research Applications

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene has several scientific research applications:

Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.

Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene in catalytic processes involves its role as a ligand. It coordinates with metal centers to form active catalytic complexes, facilitating various chemical transformations. The diphenylphosphoryl groups enhance the stability and reactivity of the catalytic species, enabling efficient catalysis. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.

Comparison with Similar Compounds

Phosphoryl vs. Phosphino Derivatives

The primary distinction lies in the oxidation state of phosphorus:

- 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene: Contains P=O groups, leading to weaker σ-donor and stronger π-acceptor properties. This reduces metal-ligand electron density, making it less common in catalysis but useful in stabilizing high-oxidation-state metal complexes .

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos): Features P(III) centers with strong σ-donor ability, widely employed in transition-metal catalysis (e.g., Rh-catalyzed reductive amination , Ir-mediated ene–yne coupling ).

Steric Effects: tert-Butyl vs. Phenyl Substituents

- 4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene: The tert-butyl groups increase steric bulk, favoring large bite angles (~118°) and stabilizing trigonal bipyramidal geometries in Rh complexes . Melting point: 153–157°C; Molecular weight: 498.67 g/mol .

- SulfoXantPhos ([2,7-bis(SO₃Na)-4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]): Sulfonate groups enhance water solubility, enabling aqueous-phase catalysis (e.g., hydroformylation) .

Performance in Catalysis

- Xantphos : Superior in Pd-catalyzed aryl fluorosulfate esterification (82% yield ) and Ru-catalyzed transfer hydrogenation due to optimal bite angle and electron-rich P centers .

- 4,5-Bis(diphenylstibino)-9,9-dimethylxanthene: Replacing phosphorus with antimony alters redox behavior, enabling four-electron oxygen reduction reactions .

Physicochemical Properties

*Inferred from analogous phosphino derivative due to lack of direct data.

Biological Activity

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene is a compound of significant interest in the fields of organic chemistry and medicinal research. Known for its unique structural properties, it serves as a bidentate ligand and has been explored for various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a xanthene core substituted with two diphenylphosphoryl groups at the 4 and 5 positions. This configuration is pivotal for its biological interactions.

Chemical Formula: CHOP

Molecular Weight: 448.42 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity

| Cancer Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 µM | |

| MCF-7 (Breast Cancer) | 10 µM | |

| A549 (Lung Cancer) | 20 µM |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.

- Interaction with Enzymes: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress, contributing to cancer cell death.

Case Studies

- Study on Antimicrobial Efficacy: A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various xanthene derivatives, including this compound. The results demonstrated a strong correlation between phosphine oxide substitution and increased antimicrobial potency against Gram-positive bacteria.

- Investigation of Anticancer Properties: In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the anticancer effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the established synthetic routes for preparing 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, and how is its purity validated?

The ligand is synthesized via di-lithiation of 9,9-dimethylxanthene using sec-butyllithium, followed by reaction with chlorodiphenylphosphine . Post-synthesis purification typically involves recrystallization from toluene or dichloromethane. Purity (>98%) is validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) to confirm the absence of unreacted phosphine or byproducts. Melting point analysis (224–228°C) serves as a secondary purity indicator .

Q. What catalytic applications are most commonly associated with this ligand?

This ligand is widely used in palladium-catalyzed cross-coupling reactions, such as hydroesterification of alkynes , and Suzuki-Miyaura couplings. Its rigid xanthene backbone and electron-donating diphenylphosphino groups enhance metal coordination stability, enabling efficient catalysis under mild conditions .

Q. How should researchers store and handle this ligand to maintain stability?

Store in airtight, light-resistant containers at 2–8°C or room temperature (<15°C) in a dry, dark environment . Degradation risks include oxidation of phosphine groups; thus, handling under inert gas (N₂ or Ar) is critical for air-sensitive applications .

Q. What analytical methods are recommended for characterizing this compound?

- GC : To assess purity (>98% threshold) .

- NMR (³¹P and ¹H) : Confirm phosphine group integrity and xanthene backbone structure .

- Melting Point : 224–230°C .

- Elemental Analysis : Verify molecular formula (C₃₉H₃₂OP₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Pd-catalyzed reactions using this ligand?

- Solvent Selection : Use toluene or dioxane for enhanced ligand solubility and metal coordination .

- Temperature : 80–100°C balances reaction rate and ligand stability .

- Ligand-to-Metal Ratio : A 1:1 to 2:1 (ligand:Pd) ratio minimizes side reactions while maintaining catalytic activity .

- Additives : Include t-BuONa as a base to improve turnover in cross-coupling reactions .

Q. What strategies mitigate air sensitivity during catalytic applications?

Q. How can mechanistic studies elucidate the role of this ligand in catalysis?

- X-ray Crystallography : Resolve metal-ligand coordination geometry (e.g., Pd center in a distorted square-planar configuration) .

- Cyclic Voltammetry : Probe redox behavior of the metal-ligand complex to identify active catalytic species .

- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) .

Q. How should researchers resolve contradictions in catalytic performance data?

- Batch Variability : Cross-check ligand purity (GC/NMR) and moisture content (Karl Fischer titration) .

- Substrate Scope Limitations : Test electron-deficient vs. electron-rich substrates to identify steric/electronic effects .

- Competitive Pathways : Use control experiments (e.g., ligand-free reactions) to isolate ligand-specific contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.